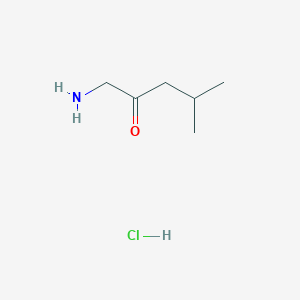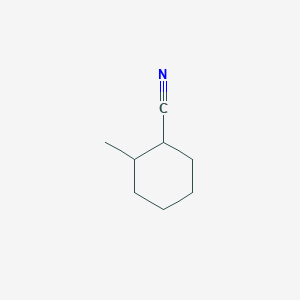
2-Methylcyclohexane-1-carbonitrile
概要
説明
Cooperative Palladium/Lewis Acid-Catalyzed Transfer Hydrocyanation
The study presented in the first paper introduces a cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation of alkenes and alkynes, using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a safe HCN source. This method is significant for synthesizing nitrile derivatives, which are important in pharmaceutical contexts. The process achieves good to excellent anti-Markovnikov selectivity and is applicable to a wide range of aliphatic and aromatic alkenes. It also allows for chain walking hydrocyanation of internal alkenes to produce terminal nitriles with good regioselectivity and can be used for late-stage modification of bioactive molecules .
Organocatalyzed Synthesis of Tetrahydro-4H-chromene-3-carbonitriles
The second paper discusses the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles through a tandem Michael addition - cyclization reaction. This synthesis involves cyclohexane-1,2-dione and benzylidenemalononitriles and is catalyzed by a cinchona alkaloid-derived thiourea, achieving moderate enantiomeric excess (ee) values. This represents a novel approach to synthesizing these compounds, which could have implications for the development of new pharmaceuticals .
Diels-Alder Reaction with Methyl 2-oxo-2H-pyran-5-carboxylate
The third paper explores the Diels-Alder reaction of 1-methylcycloprop-2-ene-1-carbonitrile with methyl 2-oxo-2H-pyran-5-carboxylate, resulting in a 2:1 adduct with an endo-syn configuration. The reaction pathway was elucidated using X-ray analysis and 1H NMR data, revealing intermediate formation of a decarboxylated 1:1 adduct with a cycloheptatriene structure. Quantum-chemical calculations confirmed the subsequent isomerization and addition processes .
Tandem Alder-ene and Diels-Alder Reactions
In the fourth paper, the reactivity of 1-methylcycloprop-2-ene-1-carbonitrile in tandem Alder-ene and Diels-Alder reactions is investigated. The compound initially acts as an enophile and subsequently as a dienophile, leading to 2:1 addition products with cyclohexa-1,4-diene and alloocimene. The structure of these adducts was determined through X-ray analysis, showcasing the versatility of this nitrile in synthetic organic chemistry .
3-Methylcyclopropene-3-carbonitrile in Alder-ene Reactions
Lastly, the fifth paper presents 3-methylcyclopropene-3-carbonitrile as a new enophile in Alder-ene reactions. The reactions with methylenecyclohexane, α-methylstyrene, and β-pinene led to cyclopropanation products, with the formation of the latter proceeding via the Alder-ene addition scheme. A DFT study of the reaction mechanism indicated that the most favorable transition states are exo with syn configuration of the CN group and the ene moiety .
科学的研究の応用
Tandem Alder-Ene and Diels-Alder Reactions
2-Methylcyclohexane-1-carbonitrile participates in tandem Alder-ene and Diels-Alder reactions. The reactions with cyclohexa-1,4-diene and alloocimene produce 2:1 addition products. These reactions demonstrate the compound's capability to act both as an enophile and as a dienophile, showcasing its versatility in organic synthesis (Lodochnikova et al., 2010).
Phosphorescence Emission and Polarization Studies
Studies on quinoline 3-carbonitrile in methylcyclohexane reveal insights into the phosphorescence emission and polarization of such compounds. This research is significant for understanding the photophysical properties of carbonitriles, which can be applied in various fields like material science and sensor technology (Márquez et al., 1993).
Spirocycloalkanes Synthesis
An interaction of certain benzaldehydes with acetonitriles, including 2-methylcyclohexane-1-carbonitrile, leads to the formation of spirocycloalkanes. This synthesis pathway is notable for its application in creating complex organic structures, potentially useful in pharmaceuticals and materials science (Tverdokhlebov et al., 2006).
Substituent Chemical Shifts in NMR
Research on substituent chemical shifts in NMR using carbonitrile compounds, including 2-methylcyclohexane-1-carbonitrile, provides critical data for understanding molecular structure and dynamics. This knowledge is crucial in fields like drug discovery and material characterization (Abraham & Fisher, 1986).
Kinetic Modeling in Combustion Studies
Methylcyclohexane-1-carbonitrile is used in studies for kinetic modeling of combustion processes. Understanding these processes is essential for the development of more efficient and cleaner combustion systems, relevant in energy production and automotive industries (Wang et al., 2014).
Transfer Hydrocyanation of Alkenes and Alkynes
The compound plays a role in catalytic transfer hydrocyanation processes, which are safer alternatives to traditional hydrocyanation methods. This application is significant in the synthesis of nitrile derivatives, important in pharmaceuticals (Bhunia et al., 2018).
Anionic Oligomerization Studies
Studies on the anionic oligomerization of carbonitriles, including 2-methylcyclohexane-1-carbonitrile, provide valuable insights into the mechanisms of polymerization, relevant in the development of new polymeric materials (Messina et al., 1979).
Safety And Hazards
2-Methylcyclohexane-1-carbonitrile is classified under GHS07 for safety . It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .
将来の方向性
特性
IUPAC Name |
2-methylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPVHUWELLQKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557319 | |
| Record name | 2-Methylcyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclohexane-1-carbonitrile | |
CAS RN |
90154-71-5 | |
| Record name | 2-Methylcyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

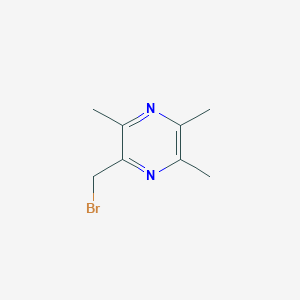
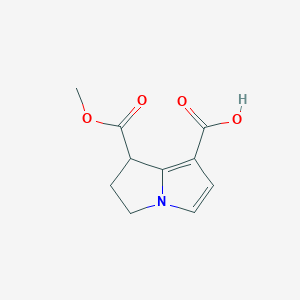


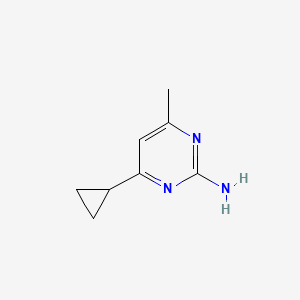


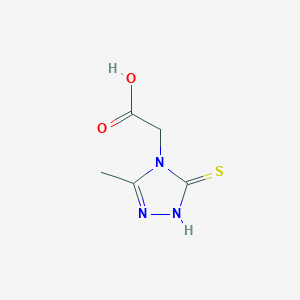
![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)


